7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Description
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a heterocyclic compound featuring a fused triazole and pyridine core, with a chlorine substituent at the 7-position and a methyl ester group at the 3-carboxylic acid position. The compound’s safety profile emphasizes precautions against heat, moisture, and improper storage, as outlined in its safety data sheet .
Properties
IUPAC Name |
methyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-5-3-2-4-6(9)12(5)11-10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSOSHSUHAYNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2N=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields . Additionally, the use of automated systems can help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyridines exhibit potent antimicrobial properties. 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester has been evaluated for its effectiveness against various bacterial strains. For instance, a study found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
CNS Activity
The compound has also been investigated for its central nervous system (CNS) effects. Preliminary studies suggest that it may possess anxiolytic properties, which could be beneficial in treating anxiety disorders. The specific interaction with GABA receptors is currently under investigation to elucidate the underlying mechanisms .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has shown promise as a pesticide. Its effectiveness against common agricultural pests such as aphids and whiteflies has been documented. Field trials indicated that formulations containing this compound reduced pest populations significantly while maintaining crop yield .
Herbicidal Properties
Additionally, this compound exhibits herbicidal activity against certain weed species. Studies have demonstrated its ability to inhibit the growth of both monocot and dicot weeds at low concentrations, suggesting potential use in developing selective herbicides for crop protection .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact. The exploration of various derivatives has also led to compounds with enhanced biological activities compared to the parent structure .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL |
| Study B | Anticancer | Induced apoptosis in HeLa cells through caspase activation |
| Study C | Pesticide | Reduced aphid populations by 70% in field tests |
| Study D | Herbicide | Inhibited growth of common weeds at concentrations < 50 ppm |
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby altering their function and leading to the desired biological outcome.
Comparison with Similar Compounds
Triazolopyrimidine Derivatives
Triazolopyrimidines, such as 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (), share a fused triazole ring but differ in the pyrimidine (six-membered, two nitrogen atoms) vs. pyridine (six-membered, one nitrogen atom) core. Synthesis often involves condensation of amino-triazoles with esters, followed by chlorination using POCl₃ . In contrast, triazolopyridines may require regioselective cyclization of azides with activated methylene compounds .
Thieno-Fused Triazolopyrimidines
Thieno[2,3-e] and [3,2-e][1,2,3]triazolo[1,5-a]pyrimidines () incorporate a thiophene ring fused to the triazolopyrimidine system. These compounds exhibit moderate anticancer activity (e.g., GP = 81–100% growth inhibition in renal cancer cell lines), attributed to enhanced π-π stacking and solubility compared to aryl-fused analogs like triazoloquinazolines .
Natural Triazolopyrimidine Derivatives
Natural derivatives such as 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid () lack halogen substituents but feature carboxylate groups, influencing their polarity and bioavailability compared to synthetic chloro- or bromo-substituted analogs .
Physicochemical Properties
Key observations :
- Methyl/ethyl esters improve solubility in organic solvents compared to carboxylic acids .
Biological Activity
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
- Chemical Formula : CHClNO
- Molecular Weight : 196.62 g/mol
- CAS Number : 1416372-61-6
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been observed to inhibit the proliferation of HepG2 liver cancer cells significantly. The IC values indicate potent activity at low concentrations (less than 10 µg/mL) .
- Case Study : In a recent experiment involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC value comparable to established chemotherapeutics . The study suggests that the compound may inhibit key enzymes involved in cancer cell metabolism.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various pathogenic bacteria.
- Activity Spectrum : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 20 µg/mL .
Comparative Biological Activity Table
| Activity Type | Cell Line/Bacteria | IC/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HepG2 | <10 µg/mL | |
| Anticancer | MCF-7 | Comparable to standard therapies | |
| Antibacterial | E. coli | 20 µg/mL | |
| Antibacterial | S. aureus | 20 µg/mL |
Mechanisms Underlying Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been noted that the compound can inhibit specific enzymes that are crucial for cell survival and proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells leading to cell death.
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to arrest in the G2/M phase of the cell cycle in cancer cells, which is critical for preventing further proliferation .
Q & A
Q. What are the optimal synthetic routes for 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester?
The compound can be synthesized via cyclization reactions using precursors like 4-chloromethylpyrazole derivatives. Key methods include:
- Azide-mediated cyclization : Reacting 4-chloromethylpyrazole with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by isolation and recrystallization from ethanol .
- Cyanoacetamide coupling : Using cyanoacetamides and tert-butyl peroxide in THF under reflux conditions to form fused heterocycles. Post-reaction purification involves acidification (pH 3) and recrystallization from toluene . Maximizing yields requires strict control of reaction temperature, solvent purity, and inert gas environments to prevent decomposition .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key safety measures include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280) to avoid skin/eye contact .
- Ventilation : Use fume hoods (P271) to prevent inhalation of dust or vapors (P261) .
- Storage : Keep in airtight containers under inert gas (P231) and store in cool, dry conditions (P235, P410) to avoid moisture-induced degradation .
- Emergency response : For spills, use non-sparking tools (P242) and avoid water contact (P223) due to potential reactivity .
Q. How should researchers characterize this compound post-synthesis?
Essential techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester functionality (e.g., methyl ester resonance at ~3.9 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 227.03) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (triazole ring vibrations) .
Advanced Research Questions
Q. How does the chlorine substituent influence the compound’s stability and reactivity?
The electron-withdrawing chlorine at C7 enhances electrophilic substitution at the triazole ring but may reduce thermal stability. Evidence shows that brominated analogs decompose at lower temperatures due to increased ring strain (e.g., 7-bromo derivatives decompose at 120°C vs. 150°C for non-halogenated analogs) . Stability studies under varying pH and humidity (P233, P412) are critical for long-term storage .
Q. What methodological approaches resolve contradictions in reaction yields during scale-up?
Conflicting yields often arise from:
- Solvent purity : Trace moisture in DMF or THF reduces azide reactivity. Use molecular sieves or anhydrous solvents (P232) .
- Catalyst loading : Excess t-BuOK in cyanoacetamide coupling leads to side reactions. Optimize molar ratios via DOE (Design of Experiments) .
- Purification challenges : Recrystallization from ethanol vs. toluene affects crystal purity. Monitor by HPLC to select optimal conditions .
Q. How can regioselective lithiation be achieved in triazolopyridine derivatives?
Regioselectivity depends on directing groups. For example:
- C3 lithiation : Use LDA (Lithium Diisopropylamide) at -78°C in THF to target the triazole ring, followed by electrophilic quenching .
- C7 methyl-directed lithiation : Observed in 7-methyl analogs, enabling functionalization for fluorescence sensors or ligand synthesis .
Q. What strategies evaluate bioactivity against cancer cell lines?
- In vitro screening : Test against NCI-60 panels (e.g., Renal Cancer UO-31) using triazolopyrimidine analogs as reference (GP = 81.85% growth inhibition) .
- Structure-activity relationship (SAR) : Compare fused-ring systems (e.g., thieno-triazolopyrimidines) vs. aryl-substituted derivatives to identify bioisosteres with enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
